molecular formula C9H15ClN4O B1418849 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 879215-72-2

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1418849
CAS No.: 879215-72-2
M. Wt: 230.69 g/mol
InChI Key: SDEBYHVDMCQKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the CAS Number: 879215-72-2. Its linear formula is C9H15ClN4O . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 230.7 .

Scientific Research Applications

Novel HIV-1 Reverse Transcriptase Inhibitors

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has been studied as a part of a class of non-nucleoside HIV-1 reverse transcriptase inhibitors. A variety of analogues of this compound were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the development of more potent compounds for clinical evaluation (Romero et al., 1994).

Anti-Inflammatory and Analgesic Agents

Research has been conducted on novel derivatives of this compound for their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-2 selectivity, and showed notable analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

In Vitro Antiproliferative Activity Against Cancer Cell Lines

A series of derivatives of this compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds showed promising results, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis of Novel Chemical Structures

This compound has been involved in the synthesis of various novel chemical structures, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, contributing significantly to the development of new heterocyclic compounds (Yurttaş et al., 2016).

Antiulcer Activity

Research has indicated that certain derivatives of this compound possess cytoprotective antiulcer activity, showing potent inhibition of ulcers induced by various methods in animal models (Ikeda et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEBYHVDMCQKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879215-72-2
Record name 4-methoxy-6-(piperazin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9.8 g 4-(6-methoxy-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester was stirred in 100 mL 4 mol/L HCl solution in dioxane for 4 h. The precipitate was filtered and dried to yield 8.1 g of the desired compound. Rt: 0.22 min (method B), (M+H)+: 195
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 6
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.